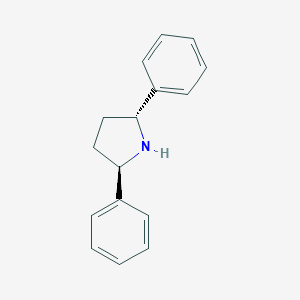

(2R,5R)-2,5-Diphenylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis and Catalysis

Pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis. nih.gov Their rigid, five-membered ring structure provides a well-defined stereochemical environment, making them highly effective as both chiral auxiliaries and organocatalysts. nih.gov In organocatalysis, the secondary amine of the pyrrolidine ring can readily form enamines or iminium ions with carbonyl compounds, activating them towards a variety of asymmetric transformations. This mode of activation has been successfully applied to a wide range of reactions, including aldol (B89426) reactions, Michael additions, and α-functionalizations. nih.gov The ability to modify the substituents on the pyrrolidine ring allows for fine-tuning of the catalyst's steric and electronic properties, enabling high levels of stereocontrol in the formation of new chiral centers. nih.gov

Historical Context of Chiral C2-Symmetric Amines

The concept of using C2-symmetric chiral ligands to induce asymmetry in chemical reactions has been a foundational principle in catalysis. The C2 symmetry axis reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. grafiati.com This design principle has been successfully applied to a vast array of metal-catalyzed reactions, with ligands such as BINAP and Salen becoming iconic examples. In the realm of organocatalysis, C2-symmetric amines have gained prominence for their ability to create a well-defined chiral pocket around the reactive center. The development and application of these amines have been a crucial step in the evolution of metal-free asymmetric catalysis, offering a more sustainable and often complementary approach to traditional metal-based catalysts.

Overview of Research Trajectories for (2R,5R)-2,5-Diphenylpyrrolidine

Research involving this compound has primarily focused on its application as a chiral controller in asymmetric reactions. Its utility stems from the C2-symmetric arrangement of the two phenyl groups, which effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent.

One of the notable applications of this compound is in the organocatalytic asymmetric α-chlorination of aldehydes. nih.govorganic-chemistry.org In these reactions, the pyrrolidine acts as the catalyst, forming a chiral enamine with the aldehyde substrate. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to deliver the chlorine atom to one face of the enamine with high stereoselectivity. nih.gov

Another significant area of research has been its use in Mukaiyama-Michael reactions. nih.govdntb.gov.uamdpi.com Here, this compound or its derivatives catalyze the conjugate addition of silyl (B83357) enol ethers to α,β-unsaturated aldehydes. The catalyst activates the aldehyde by forming a chiral iminium ion, which then reacts with the silyl enol ether to afford the Michael adduct with high enantiomeric purity. nih.govdntb.gov.ua DFT (Density Functional Theory) calculations have been employed to understand the origins of the high enantioselectivity observed in these reactions, suggesting that attractive non-covalent interactions between the catalyst and the substrate play a crucial role. nih.govdntb.gov.ua

Furthermore, this compound has served as a valuable chiral auxiliary. In this role, the amine is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This approach has been utilized in the synthesis of other complex chiral molecules.

The synthesis of this compound itself has been a subject of investigation, with various methods developed to access this important chiral building block in high enantiomeric purity.

Below are interactive data tables summarizing key research findings for the application of this compound in academic research.

Table 1: Asymmetric α-Chlorination of Aldehydes using this compound as an Organocatalyst

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Propanal | 99 | 92 | nih.gov |

| Butanal | 98 | 93 | nih.gov |

| Pentanal | 97 | 94 | nih.gov |

| Hexanal | 95 | 95 | nih.gov |

| 3-Phenylpropanal | 99 | 90 | nih.gov |

Table 2: Asymmetric Mukaiyama-Michael Reaction Catalyzed by a Derivative of this compound

| α,β-Unsaturated Aldehyde | Silyl Enol Ether | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Crotonaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 95:5 | 96 | nih.gov |

| Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 97:3 | 98 | nih.gov |

| Crotonaldehyde | 2-(tert-Butyldimethylsilyloxy)furan | >99:1 | 95 | dntb.gov.ua |

| (E)-2-Pentenal | 2-(tert-Butyldimethylsilyloxy)furan | >99:1 | 97 | dntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-2,5-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOGHMNKMJMMNQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450119 | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155155-73-0 | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 2r,5r 2,5 Diphenylpyrrolidine

Asymmetric Synthesis from 1,4-Diphenyl-1,4-butanedione Precursors

A primary and direct approach to constructing the (2R,5R)-2,5-diphenylpyrrolidine scaffold begins with the prochiral precursor, 1,4-diphenyl-1,4-butanedione. This strategy hinges on the stereocontrolled reduction of the two ketone functionalities to establish the required (1R,4R) stereochemistry in the resulting 1,4-diol intermediate. This diol is then cyclized to form the target pyrrolidine (B122466).

Enantioselective Reduction Approaches (e.g., Ipc₂BCl-mediated)

The critical step in this synthetic sequence is the enantioselective reduction of the diketone. While various methods, including biocatalysis with enzymes like alcohol dehydrogenases, have been explored, chemical reagents offer a robust and widely applicable alternative. researchgate.net Among these, B-chlorodiisopinocampheylborane (Ipc₂BCl), a chiral reducing agent derived from α-pinene, has proven to be highly effective. nih.gov

The reagent, often referred to as DIP-Chloride, is a powerful and sterically hindered Lewis acid that excels in the asymmetric reduction of aryl alkyl ketones. pitt.edu When (−)-Ipc₂BCl (derived from (+)-α-pinene) is used to reduce 1,4-diphenyl-1,4-butanedione, it selectively produces the (1R,4R)-1,4-diphenyl-1,4-butanediol with excellent stereocontrol. nih.gov The mechanism involves the formation of a six-membered, boat-like transition state where steric interactions between the bulky isopinocampheyl groups and the substrate's phenyl groups dictate the facial selectivity of hydride delivery. uwindsor.ca

Following the reduction, the resulting chiral diol is typically activated, often by conversion to a bismesylate. Subsequent reaction with a primary amine, such as benzylamine (B48309) or allylamine, leads to a double nucleophilic substitution, effectively forming the pyrrolidine ring. A final deprotection step, if necessary (e.g., hydrogenolysis of a benzyl (B1604629) group), yields the desired this compound. nih.gov

Table 1: Ipc₂BCl-Mediated Synthesis of this compound Intermediate

| Step | Precursor | Reagent | Intermediate | Stereoselectivity (d.r./e.e.) |

|---|---|---|---|---|

| 1 | 1,4-Diphenyl-1,4-butanedione | (−)-Ipc₂BCl | (1R,4R)-1,4-Diphenyl-1,4-butanediol | >99:1 d.r., 96% e.e. nih.gov |

Synthesis via Iodocyclization of Homoallylic Sulfonamides

An alternative strategy involves the construction of the pyrrolidine ring through an intramolecular cyclization reaction. Specifically, the iodocyclization of a carefully prepared homoallylic sulfonamide provides a pathway to substituted pyrrolidines with a high degree of diastereoselective control. nih.gov

Preparation of Homoallylic Sulfonamides from N-Sulfinyl β-Amino Aldehydes

The synthesis of the requisite homoallylic sulfonamide precursor is a multi-step process that begins with a chiral N-sulfinyl β-amino aldehyde. The N-tert-butanesulfinyl group serves as a potent chiral auxiliary, directing the stereochemical outcome of subsequent transformations. The synthesis of these sulfinamides often involves the condensation of an aldehyde with a chiral sulfinamide like (R)- or (S)-tert-butanesulfinamide. acs.org

The β-amino aldehyde is first subjected to a nucleophilic addition reaction with an appropriate organometallic reagent, such as a vinyl Grignard or vinyl lithium reagent, to introduce the homoallylic alcohol moiety. The stereochemistry of this addition is controlled by the chiral sulfinyl group. The resulting amino alcohol is then protected, typically as a sulfonamide, by reacting it with a sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) under basic conditions. This sequence yields the chiral homoallylic sulfonamide ready for cyclization.

Diastereoselective Control in Iodocyclization Reactions

The key ring-forming step is the iodocyclization of the homoallylic sulfonamide. This reaction is typically mediated by iodine (I₂) at room temperature or with gentle heating. nih.gov The reaction proceeds through a 5-exo-trig cyclization pathway. The electrophilic iodine activates the double bond, which is then attacked intramolecularly by the nitrogen atom of the sulfonamide.

The stereochemistry of the newly formed C-I bond and the existing stereocenter at the phenyl-bearing carbon is controlled during this cyclization. The bulky N-sulfonyl group and the phenyl substituent direct the approach of the reactants to minimize steric hindrance, leading to the formation of a specific diastereomer of the iodinated pyrrolidine. The iodine atom can then be removed reductively, for instance with tributyltin hydride or a similar reagent, to afford the final this compound. This method provides excellent control over the relative stereochemistry of the substituents on the pyrrolidine ring. nih.gov

Chiral Pool-Based Synthetic Routes

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. This approach leverages existing stereocenters to build new ones, often providing a highly efficient route to the target compound.

Strategies Employing Pyroglutamic Acid Derivatives

L-Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a common and versatile chiral pool starting material for the synthesis of a wide array of pyrrolidine-based structures. researchgate.net Its rigid, cyclic structure and multiple functional groups make it an ideal scaffold.

A general strategy begins with the esterification of the carboxylic acid of L-pyroglutamic acid. The lactam carbonyl can then be reduced, for example with sodium borohydride, to generate a 5-hydroxypyrrolidine intermediate. This hydroxyl group can be activated and displaced by a phenyl group using a Friedel-Crafts-type reaction or via an organometallic reagent. To introduce the second phenyl group at the C2 position, the ester group is converted into a suitable functional group for a similar carbon-carbon bond-forming reaction. For instance, the ester can be reduced to an alcohol, converted to a leaving group, and then displaced with a phenyl nucleophile. The stereochemistry of the final product is dictated by the absolute configuration of the starting L-pyroglutamic acid and the reaction conditions that control the introduction of the new substituents, often proceeding through SN2-type inversions to achieve the desired trans-diastereomer.

Reductive Transformations for N-Deprotection

The nitrogen atom of the pyrrolidine ring is often protected during synthetic sequences to prevent unwanted side reactions. The removal of this protecting group, or deprotection, is a critical final step. Reductive methods are frequently employed for this transformation, especially for robust protecting groups like the tosyl group.

The N-tosyl (p-toluenesulfonyl) group is a common nitrogen-protecting group due to its stability under a wide range of reaction conditions. However, its removal can be challenging, often requiring harsh reducing agents. One of the classic and effective methods for cleaving the N-S bond of a toluenesulfonamide is reduction using sodium in liquid ammonia (B1221849).

This dissolving metal reduction is a powerful process capable of cleaving the robust sulfonamide bond to liberate the free amine. The reaction involves the generation of solvated electrons in the deep blue sodium/ammonia solution, which act as the potent reducing species.

Research into the cleavage of N-tosyl groups from amino acids using sodium in liquid ammonia has clarified the reaction's products. Contrary to earlier assumptions that p-thiocresol was a major byproduct, detailed investigations have shown that the primary cleavage products are sulfite (B76179) and toluene. This indicates that the reaction proceeds mainly through the cleavage of the nitrogen-sulfur bond followed by the reduction of the resulting p-toluenesulfinate.

The general reaction can be represented as: R₂N-Ts + 2e⁻ + 2H⁺ → R₂NH + HSO₂-p-Tol

This method's efficacy makes it a valuable tool in synthetic sequences where other deprotection strategies might fail, providing access to the final unprotected pyrrolidine.

Table 1: Products of Sodium-Liquid Ammonia Cleavage of N-p-Toluenesulfonyl-L-isoleucine

| Reactant | Gram-atoms of Sodium | Sulfite (%) | p-Thiocresol (%) |

|---|---|---|---|

| N-p-Toluenesulfonyl-L-isoleucine | 3.5 | 70-81 | 10-14 |

| N-p-Toluenesulfonyl-L-isoleucine | 2.5 | 58-65 | Traces |

Data sourced from a study on the cleavage of tosylamino acids.

Development of Stereoselective Strategies for Enantiopure trans-2,5-Disubstituted Pyrrolidines

The creation of enantiopure trans-2,5-disubstituted pyrrolidines, such as this compound, has been a significant goal in asymmetric synthesis due to their utility as chiral ligands. Various strategies have been developed, often relying on the "chiral pool," which uses readily available enantiopure starting materials.

Early and effective strategies often began with chiral amino acids. For instance, L-pyroglutamic acid has served as a versatile starting point for the synthesis of various 2,5-disubstituted pyrrolidines. Another key chiral precursor is phenylglycinol. Husson and co-workers developed a general route to access trans-2,5-disubstituted pyrrolidines starting from (R)-phenylglycinol. This approach utilizes the inherent chirality of the starting material to control the stereochemistry of the final pyrrolidine product.

More recent methodologies have expanded the toolbox for chemists. Davis and colleagues developed a route centered on a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring with high stereocontrol. This method involves the addition of an enolate to a chiral sulfinimine, which sets the stereochemistry for the subsequent cyclization. Reductive removal of a sulfonyl group can then yield the desired pyrrolidine.

These diverse strategies highlight the ingenuity in the field, providing multiple pathways to access these valuable chiral molecules. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrolidine ring.

Table 2: Overview of Selected Stereoselective Synthetic Strategies

| Starting Material | Key Reaction Type | Resulting Pyrrolidine Type |

|---|---|---|

| L-Pyroglutamic Acid | Functional group manipulation, S-Alkylation | Enantiopure 2,5-disubstituted pyrrolidines |

| (R)-Phenylglycinol | Condensation, Cyclization | trans-2,5-Disubstituted pyrrolidines |

| Chiral Sulfinimine | Mannich reaction, Iodocyclization | trans-2,5-Disubstituted 3-iodopyrrolidines |

Mechanistic Insights into Stereoselective Synthesis of 2r,5r 2,5 Diphenylpyrrolidine

Analysis of Transition States in Asymmetric Reduction Pathways

A prevalent strategy for the synthesis of (2R,5R)-2,5-diphenylpyrrolidine involves the asymmetric reduction of a prochiral precursor, typically 1,4-diphenyl-1,4-butanedione, to afford the corresponding (1R,4R)-1,4-diol, which can then be converted to the target pyrrolidine (B122466). The stereochemical outcome of this reduction is dictated by the relative energies of the diastereomeric transition states in the hydride transfer step.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these transition states. In catalyzed asymmetric hydrogenations, for instance, using ruthenium-BINAP complexes, the chiral ligand creates a highly structured environment around the metal center. The substrate coordinates to the metal, and the approach of the hydride to the carbonyl groups is directed by non-covalent interactions between the substrate and the chiral ligand.

The enantioselectivity of these reactions is primarily governed by the steric and electronic interactions within the transition state assembly. The phenyl groups of the substrate and the chiral ligand, as well as any directing groups, adopt specific conformations to minimize steric repulsion. DFT calculations on analogous systems have shown that the transition state leading to the desired (R,R)-diol is significantly lower in energy than the transition state leading to the (S,S)-diol. This energy difference, often several kcal/mol, arises from a combination of stabilizing and destabilizing interactions. For example, attractive non-covalent interactions, such as CH-π interactions between the substrate and the ligand, can stabilize the favored transition state. Conversely, steric clashes between bulky groups destabilize the transition state leading to the undesired enantiomer.

Table 1: Theoretical Transition State Analysis for Asymmetric Ketone Reduction

| Transition State Feature | Favored (R,R) Diol Pathway | Disfavored (S,S) Diol Pathway |

| Relative Energy (ΔE) | Lower | Higher |

| Key Stabilizing Interactions | Catalyst-substrate hydrogen bonding, CH-π interactions | Fewer or weaker stabilizing interactions |

| Key Destabilizing Interactions | Minimized steric repulsion | Significant steric clashes between substrate and ligand |

It is the fine balance of these subtle energetic contributions that dictates the high enantioselectivity observed in these reduction reactions, ultimately setting the stereochemistry for the subsequent formation of this compound.

Stereochemical Determinants in Cyclization Processes

Following the stereoselective formation of the (1R,4R)-1,4-diol or a related 1,4-diamino intermediate, the construction of the pyrrolidine ring via intramolecular cyclization is the next critical step. The stereochemical integrity of the two stereocenters must be maintained, and the formation of the trans-substituted ring must be favored over the cis-isomer.

The stereochemical outcome of the cyclization is largely controlled by the conformation of the transition state. For the formation of a five-membered ring, a 5-exo-trig cyclization is typical. Mechanistic studies on analogous systems suggest that this process proceeds through a chair-like transition state. In this arrangement, the two large phenyl substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. This conformation directly leads to the formation of the trans-2,5-disubstituted pyrrolidine.

The alternative boat-like transition state, which would lead to the cis-isomer, is significantly higher in energy due to unfavorable steric interactions, including eclipsing interactions and flagpole-like repulsions between the phenyl groups. The energy difference between the chair-like and boat-like transition states is substantial enough to ensure high diastereoselectivity in the cyclization step.

Table 2: Stereochemical Control in the Cyclization to Form 2,5-Diphenylpyrrolidine

| Transition State Conformation | Relative Energy | Predicted Product Diastereomer | Key Steric Interactions |

| Chair-like | Lower | trans-(2R,5R) | Phenyl groups in pseudo-equatorial positions, minimizing steric strain. |

| Boat-like | Higher | cis-(2R,5S) | Significant 1,3-diaxial and flagpole interactions between phenyl groups. |

The inherent thermodynamic preference for the trans-isomer, where the bulky phenyl groups are further apart, also contributes to the high diastereoselectivity of the cyclization.

Factors Governing Diastereoselectivity in Multi-step Syntheses

One notable strategy commences with a chiral starting material, such as (R)-phenylglycinol. In a synthesis developed by Higashiyama and coworkers, two sequential diastereoselective additions of Grignard reagents to chiral imines and then to 1,3-oxazolidines are employed. The stereochemistry of the initial chiral center from (R)-phenylglycinol directs the stereochemical outcome of these additions, leading to the desired trans-2,5-diarylpyrrolidine with high diastereoselectivity.

The nature of the protecting group on the nitrogen atom can also have a profound impact on the diastereoselectivity of certain synthetic steps. For instance, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid-derived hemiaminals, the choice of the N-protecting group can invert the stereochemical outcome. A carbamate (B1207046) protecting group tends to favor the formation of the cis-pyrrolidine, whereas a benzamide (B126) protecting group directs the reaction towards the trans-isomer as the major product. nih.gov This control is attributed to the different steric and electronic properties of the protecting groups influencing the transition state of the key bond-forming step.

Table 3: Influence of N-Protecting Group on Diastereoselectivity in Pyrrolidine Synthesis

| N-Protecting Group | Major Product Diastereomer | Reported Diastereomeric Ratio (trans:cis) |

| Carbamate (e.g., Boc) | cis | Varies, favors cis |

| Benzamide | trans | Predominantly trans |

The careful selection of catalysts, solvents, and reaction temperatures can further enhance the diastereoselectivity by subtly altering the energies of the competing transition states. Through the rational application of these principles, the synthesis of this compound can be achieved with exceptional levels of stereochemical control.

2r,5r 2,5 Diphenylpyrrolidine As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Fundamental Principles of C2-Symmetric Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org A particularly effective class of chiral auxiliaries and ligands possesses a C2 axis of rotational symmetry. wikipedia.orgacs.org This means the molecule can be rotated by 180 degrees around a central axis to yield a molecule identical to the original. wikipedia.org While the presence of a symmetry element might seem counterintuitive for inducing asymmetry, it is the chirality (the absence of an improper rotation axis) that is essential, not the complete lack of symmetry. wikipedia.org

The principal advantage of C2 symmetry is the simplification of the catalytic environment. acs.orgpnas.org By possessing two identical coordinating faces, a C2-symmetric ligand reduces the number of possible diastereomeric transition states that can form when the substrate binds to the metal-ligand complex. wikipedia.orgacs.orgpnas.org This limitation of potential reaction pathways enhances the energy difference between competing transition states, often leading to higher enantioselectivity as steric and kinetic factors favor the formation of a single product. wikipedia.org This strategic reduction in complexity is a key reason why C2-symmetric ligands, such as the historically significant DIOP and DIPAMP, have become cornerstones in asymmetric catalysis. pnas.org These ligands essentially create a "chiral fence" that directs the approach of a reactant to one specific face of the substrate. wikipedia.org

Role in the Induction of Stereoselectivity in Organic Reactions

The C2-symmetric structure of (2R,5R)-2,5-diphenylpyrrolidine makes it an effective organocatalyst and auxiliary for inducing stereoselectivity in various organic reactions. Its rigid, well-defined chiral environment effectively controls the facial selectivity of approaching reagents.

A notable application is in the direct organocatalytic asymmetric α-chlorination of aldehydes. acs.org Using this compound as the catalyst and N-chlorosuccinimide (NCS) as the chlorine source, a range of aldehydes can be converted to their corresponding α-chloro aldehydes with high yields and excellent enantioselectivity. acs.org The synthetic utility of this method is high, as the products can be readily transformed into other valuable chiral building blocks like α-chloro alcohols. acs.org

Table 1: Organocatalytic Asymmetric α-Chlorination of Aldehydes using (2R,5R)-Diphenylpyrrolidine

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Propanal | 85 | 92 |

| Hexanal | 99 | 95 |

| Phenylacetaldehyde | 91 | 88 |

Data sourced from research on direct organocatalytic enantioselective α-chlorination. acs.org

Computational studies have further elucidated the role of this scaffold in controlling stereochemistry. For instance, in Diels-Alder cycloadditions, dienophiles attached to auxiliaries derived from this compound were studied. researchgate.net The analysis revealed that the observed high diastereoselectivities could be rationalized by the formation of a C2-symmetric transition state, which dictates the stereochemical outcome of the cycloaddition. researchgate.net The conformational rigidity of the pyrrolidine (B122466) ring and the specific orientation of the phenyl groups are crucial factors in creating a highly ordered transition state, thereby governing the stereoselectivity of the reaction. nih.gov

Design and Development of Ligand Frameworks Incorporating the this compound Scaffold

The this compound core is not only an effective catalyst on its own but also a privileged chiral scaffold for the design of more complex ligands for transition-metal catalysis. chemicalbook.comacs.org The development of new ligand frameworks often involves combining a known chiral backbone with various coordinating atoms to fine-tune the steric and electronic properties of the resulting catalyst. pnas.orgnih.gov

The Trost group utilized this strategy to develop novel phosphoramidite (B1245037) ligands. acs.org By synthesizing several 2,5-diarylpyrrolidines, they identified a ligand incorporating the this compound scaffold that was highly efficient for enantioselective palladium-catalyzed trimethylenemethane [3+2] cycloadditions. acs.org

Following a similar design principle, the Denmark group synthesized chiral bishydrazone ligands based on the this compound framework. acs.org These ligands proved effective in palladium-catalyzed atroposelective cross-coupling reactions with aryldimethylsilanolates, demonstrating the versatility of the scaffold in creating ligands for different types of asymmetric transformations. acs.org

The power of this building block approach lies in its modularity. The inherent C2 symmetry and well-defined stereochemistry of the this compound unit provide a reliable foundation for chirality transfer, while modifications to the appended coordinating groups allow for optimization for specific catalytic reactions. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-chlorosuccinimide (NCS) |

| α-chloro aldehyde |

| α-chloro alcohol |

| DIOP |

| DIPAMP |

| Propanal |

| Hexanal |

| Phenylacetaldehyde |

| Phosphoramidite |

| Bishydrazone |

| Aryldimethylsilanolate |

Organocatalytic Applications of 2r,5r 2,5 Diphenylpyrrolidine

Enamine Catalysis

Enamine catalysis is a powerful strategy in organocatalysis where chiral secondary amines, such as (2R,5R)-2,5-diphenylpyrrolidine, react with carbonyl compounds to form nucleophilic enamine intermediates. This activation mode allows for a range of asymmetric functionalizations at the α-position of aldehydes and ketones.

Asymmetric α-Chlorination of Aldehydes

The direct organocatalytic asymmetric α-chlorination of aldehydes represents a significant advancement in the synthesis of optically active α-chloro aldehydes. organic-chemistry.org These compounds are valuable chiral building blocks, readily transformable into other important molecules like α-chloro alcohols, epoxides, and nonproteinogenic amino acids. nih.gov

This compound has proven to be a highly effective catalyst for this transformation, utilizing N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a chiral enamine between the aldehyde and the pyrrolidine (B122466) catalyst. This enamine then reacts with the electrophilic chlorine source, with the chiral catalyst directing the approach of the electrophile to afford the α-chloro aldehyde with high enantioselectivity. nih.gov

Experimental studies have shown that this compound provides excellent yields and enantiomeric excesses (ee) for the α-chlorination of a variety of aldehydes. For instance, the reaction of propanal with NCS in the presence of this catalyst can yield the corresponding α-chloro aldehyde in high yield and with an ee of up to 94%. organic-chemistry.org The reaction conditions are generally mild, and the catalyst is readily available, making this a practical method for the synthesis of these important chiral intermediates. nih.gov

Table 1: Asymmetric α-Chlorination of Aldehydes Catalyzed by this compound

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | 99 | 92 |

| Butanal | 98 | 93 |

| Pentanal | 97 | 94 |

| Hexanal | 96 | 95 |

| Octanal | 95 | 92 |

Data sourced from studies on the direct organocatalytic asymmetric α-chlorination of aldehydes. organic-chemistry.orgnih.gov

Scope and Limitations in α-Halogenation Reactions

The scope of α-halogenation reactions catalyzed by this compound extends beyond chlorination. Preliminary investigations into the α-bromination and α-iodination of aldehydes and ketones have also shown promising results. organic-chemistry.org However, the efficiency and selectivity can vary depending on the specific halogenating agent and substrate.

While the catalyst is effective for a range of linear and α-branched aldehydes, highly sterically hindered substrates may react more slowly or with lower enantioselectivity. The nature of the electrophilic halogen source is also critical. While NCS is highly effective for chlorinations, other reagents may be required for efficient bromination or iodination. Further optimization of reaction conditions, including solvent and temperature, can also be crucial for achieving high levels of stereocontrol across a broader range of substrates. organic-chemistry.org

Iminium Catalysis

In iminium catalysis, chiral secondary amines like this compound react with α,β-unsaturated aldehydes or ketones to form a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it more susceptible to nucleophilic attack.

Mukaiyama–Michael Reactions

The Mukaiyama-Michael reaction is a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound. When catalyzed by a chiral amine, this reaction can be rendered highly enantioselective. This compound has been successfully employed as a catalyst in the asymmetric Mukaiyama-Michael reaction. nih.govdntb.gov.ua

The reaction proceeds through the formation of an iminium ion from the α,β-unsaturated aldehyde and the pyrrolidine catalyst. The chiral environment of the catalyst then directs the facial attack of the silyloxyfuran nucleophile, leading to the formation of the C-C bond with high stereocontrol. nih.govdntb.gov.ua DFT calculations have been instrumental in understanding the origins of the observed stereoselectivity, suggesting that attractive noncovalent interactions between the reacting partners, rather than just steric hindrance, play a crucial role in determining the enantiomeric outcome. nih.govdntb.gov.ua The scope of this reaction has been expanded to include both α- and β-substituted enals. nih.gov

Table 2: Mukaiyama-Michael Reaction of Enals with Silyloxyfurans Catalyzed by this compound

| Enal | Silyloxyfuran | Yield (%) | Enantiomeric Excess (ee, %) |

| Crotonaldehyde | 2-(Trimethylsilyloxy)furan | 85 | 90 |

| Cinnamaldehyde | 2-(Trimethylsilyloxy)furan | 92 | 95 |

| 3-Methyl-2-butenal | 2-(Trimethylsilyloxy)furan | 78 | 88 |

Data represents typical results obtained in Mukaiyama-Michael reactions catalyzed by trans-2,5-diarylpyrrolidines. nih.govdntb.gov.ua

Cycloaddition Reactions

This compound and its derivatives can also be utilized to control the stereochemistry of cycloaddition reactions, most notably the Diels-Alder reaction. This is achieved by forming a chiral dienophile in situ from an α,β-unsaturated aldehyde or a related species.

Diels–Alder Cycloadditions with this compound-Derived Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. By reacting an α,β-unsaturated aldehyde with this compound, a chiral iminium ion is formed, which can then act as a dienophile in a Diels-Alder reaction. The chiral catalyst directs the approach of the diene, leading to a highly enantioselective cycloaddition.

This strategy has been applied to the reaction of furan (B31954) derivatives with various dienophiles, representing a green and atom-economical approach to valuable cyclic compounds. nih.govmdpi.com The use of bio-based furans, such as furfural (B47365) and 5-(hydroxymethyl)furfural, makes this a particularly sustainable method. nih.govmdpi.com The diastereoselectivity of these reactions, leading to either endo or exo products, can be influenced by kinetic or thermodynamic control. nih.gov The chiral catalyst plays a crucial role in determining both the diastereo- and enantioselectivity of the resulting cycloadducts.

Table 3: Diels-Alder Reaction between Furan and an α,β-Unsaturated Aldehyde Catalyzed by a this compound Derivative

| Diene | Dienophile Precursor | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| Furan | Crotonaldehyde | >90 | >95:5 | >90 |

| 2,5-Dimethylfuran | Acrolein | >85 | >90:10 | >88 |

Illustrative data based on the principles of asymmetric Diels-Alder reactions catalyzed by chiral amines. nih.govresearchgate.net

Analysis of Regioselectivity and Endo/Exo Selectivities

In the realm of organocatalysis, the ability of a catalyst to control the orientation and stereochemistry of product formation is paramount. For reactions catalyzed by this compound and its derivatives, two key aspects of this control are regioselectivity and, where applicable, endo/exo selectivity. Regioselectivity refers to the preference for bond formation at one position over another, while endo/exo selectivity describes the diastereomeric outcome in certain cycloaddition reactions. The steric and electronic properties of the this compound scaffold play a crucial role in dictating these outcomes.

Regioselectivity

Regioselectivity is a critical consideration in reactions where a nucleophile can attack a substrate at multiple electrophilic sites. This is particularly relevant in reactions such as Michael additions and 1,3-dipolar cycloadditions.

In the context of the Michael addition of aldehydes to nitroalkenes, catalyzed by pyrrolidine derivatives, the reaction typically proceeds with high regioselectivity. The enamine intermediate, formed from the aldehyde and the secondary amine of the catalyst, selectively attacks the β-position of the nitroalkene. This is due to the electronic nature of the conjugated system, where the β-carbon is the most electrophilic site. The bulky diphenylmethyl silyl ether groups of catalysts like diphenylprolinol silyl ether, a close structural relative of this compound, effectively shield one face of the enamine, leading to a highly controlled and predictable nucleophilic attack on the nitroalkene. orgsyn.org

For 1,3-dipolar cycloadditions , such as those between nitrones and α,β-unsaturated aldehydes, the regioselectivity is determined by the electronic properties of the interacting frontier molecular orbitals of the dipole (nitrone) and the dipolarophile (the enal activated as an iminium ion). Generally, these reactions proceed with a high degree of regioselectivity, leading to the preferential formation of one constitutional isomer. researchgate.netrsc.orgmdpi.comrsc.org The reaction between nitrones and allenes, for instance, has been shown to proceed with strict regioselectivity. rsc.org Similarly, cycloadditions involving nitrile oxides and N-vinylindole also occur regioselectively at the exocyclic double bond. researchgate.net The specific regiochemical outcome is influenced by the substituents on both the nitrone and the dipolarophile. nih.gov

Endo/Exo Selectivity

In Diels-Alder and other pericyclic cycloaddition reactions, the formation of two diastereomeric products, termed endo and exo, is often possible. nih.gov The terms describe the relative orientation of the substituent on the dienophile with respect to the diene. The endo product, where the substituent is oriented towards the diene, is often the kinetically favored product due to secondary orbital interactions, even though the exo product is typically more thermodynamically stable. rsc.org

The this compound catalyst and its derivatives can influence the endo/exo selectivity of Diels-Alder reactions through the formation of a chiral iminium ion with the dienophile. The steric bulk of the catalyst's diphenyl groups creates a well-defined chiral environment that can favor one transition state over the other.

While many Diels-Alder reactions favor the endo product, it is possible to achieve high exo-selectivity with the appropriate choice of catalyst. For example, a novel bispyrrolidine diboronate catalyst has been shown to catalyze the Diels-Alder reaction between various dienophiles and dienes with exceptional exo-selectivity, often exceeding a 20:1 ratio in favor of the exo product. chemrxiv.org This highlights the tunability of the pyrrolidine scaffold to achieve specific stereochemical outcomes. The preference for the exo product is attributed to the specific steric environment created by the catalyst, which overrides the typical kinetic preference for the endo pathway.

The temperature of the reaction can also be a tool to control the endo/exo ratio, as the retro-Diels-Alder reaction of the less stable endo adduct can occur at lower temperatures than that of the exo adduct. rsc.org This allows for the possibility of isomerizing the kinetic endo product to the more stable exo product.

The following tables provide an overview of the selectivity achieved in representative organocatalytic reactions.

Table 1: Michael Addition of Aldehydes to Nitroethylene Catalyzed by a Chiral Pyrrolidine Derivative

| Aldehyde | Catalyst Loading (mol %) | Co-catalyst | Yield (%) | ee (%) |

| n-Pentanal | 20 | None | 95 | >95 |

| n-Pentanal | 5 | None | <10 | - |

Data sourced from a study on the asymmetric organocatalytic Michael addition of aldehydes to nitroethylene. nih.gov The catalyst used was a derivative of this compound.

Table 2: Representative Endo/Exo Selectivity in a Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Selectivity (endo:exo) |

| Furan | Maleimide | None (thermal) | Varies with temperature |

This table illustrates the general principle of endo/exo selectivity in a classic Diels-Alder reaction. The ratio is known to be influenced by reaction conditions. rsc.org

Transition Metal Catalyzed Reactions Involving 2r,5r 2,5 Diphenylpyrrolidine and Its Derivatives

Cyclometalated Complexes of Iridium(III) and Rhodium(III)

The formation of cyclometalated complexes, where a ligand coordinates to a metal center through both a standard donor atom and a carbon-metal bond, has been a successful strategy in developing highly active and selective catalysts. The rigid architecture of (2R,5R)-2,5-diphenylpyrrolidine makes it an excellent candidate for creating well-defined chiral environments around iridium(III) and rhodium(III) centers.

Synthesis and Characterization of Cationic Cyclometalated Amines.acs.orgacs.org

The synthesis of cationic cyclometalated iridium(III) and rhodium(III) complexes incorporating this compound has been achieved through a clean and efficient cyclometalation process. acs.orgacs.org The reaction of this compound with the corresponding pentamethylcyclopentadienyl (Cp) metal chloride dimers, [(η⁵-Cp)MCl₂]₂ (where M = Ir or Rh), in the presence of sodium acetate (B1210297) in dichloromethane (B109758) at room temperature, followed by a cationization step with potassium hexafluorophosphate (B91526) in acetonitrile, yields the desired cationic cyclometalated amines. acs.org This method is noted as an improvement over previous routes that could lead to the undesirable oxidation of the pyrrolidine (B122466) ligand to an imine. acs.org

The resulting complexes have been thoroughly characterized using various analytical techniques, including elemental analysis and X-ray diffraction of single crystals. acs.org X-ray crystallography has confirmed the molecular structure of these complexes, revealing a distorted tetrahedral geometry around the metal center. mdpi.com The cyclometalation occurs at one of the phenyl rings of the diphenylpyrrolidine ligand, forming a five-membered metallacycle. acs.orgnih.gov The absolute configuration at the metal center has also been determined, and the five-membered metallacycle adopts a λ envelope conformation. acs.org

Table 1: Synthesis of Cationic Cyclometalated Amines

| Metal (M) | Ligand | Reagents | Product | Yield |

|---|---|---|---|---|

| Iridium (Ir) | This compound | 1. [(η⁵-Cp*)IrCl₂]₂, NaOAc, CH₂Cl₂ 2. KPF₆, CH₃CN | Cationic Iridium(III) Amine Complex | Not specified |

Catalytic Activity in Asymmetric Ketone Reductions and Transfer Hydrogenation.acs.orgmdpi.comnih.gov

These cyclometalated iridium(III) and rhodium(III) complexes have demonstrated notable catalytic activity in the asymmetric reduction of ketones. acs.org Asymmetric transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate, is a key method for producing chiral alcohols from prochiral ketones. mdpi.comliv.ac.uk The chiral environment created by the this compound ligand plays a crucial role in directing the stereochemical outcome of the reduction, leading to the formation of one enantiomer of the alcohol product in excess. nih.gov

The catalysts have been tested in the reduction of acetophenone, a standard benchmark substrate for such reactions. acs.org The efficiency of these catalysts is evaluated based on the conversion of the ketone and the enantiomeric excess (e.e.) of the resulting chiral alcohol. High enantioselectivities, with e.e. values up to 92%, have been reported for related cyclometalated secondary amine complexes, highlighting the potential of this class of catalysts. acs.org

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst | Substrate | Reducing Agent | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| Iridium(III)- this compound Complex | Acetophenone | Isopropanol | 1-Phenylethanol | Varies | Varies |

Influence of Metal Center and Ligand Structure on Catalytic Performance.acs.orgnih.govchemrxiv.org

The catalytic performance of these cyclometalated complexes is significantly influenced by both the nature of the metal center (iridium vs. rhodium) and the structure of the ligands. nih.gov While both iridium and rhodium complexes are active, differences in their reactivity and selectivity are often observed. acs.org Generally, iridium catalysts are known for their high activity in transfer hydrogenation reactions. nih.gov

The structure of the ancillary ligands, such as the pentamethylcyclopentadienyl (Cp*) group, also plays a critical role. mdpi.com Furthermore, modifications to the pyrrolidine ligand itself can fine-tune the steric and electronic properties of the catalyst, thereby impacting its performance. chemrxiv.org For instance, the introduction of different substituents on the phenyl rings of the diphenylpyrrolidine ligand could alter the electronic environment of the metal center, influencing its catalytic activity. The rigidity of the cyclometalated structure is believed to be a key factor in achieving high enantioselectivity. mdpi.com

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The use of chiral ligands is essential for achieving high enantioselectivity in these reactions. This compound has served as a core scaffold for the development of novel chiral ligands for this purpose.

Design and Evaluation of Chiral N,P-Ligands Based on Pyrrolidine Cores.rsc.org

Chiral N,P-ligands, which contain both a nitrogen and a phosphorus donor atom, have emerged as a highly effective class of ligands for asymmetric palladium-catalyzed allylic substitution. The this compound framework provides a robust and stereochemically defined platform for the synthesis of such ligands. By functionalizing the nitrogen atom of the pyrrolidine ring with a phosphine-containing moiety, a variety of N,P-ligands can be prepared. rsc.org

The design of these ligands often involves creating a chelate ring upon coordination to the palladium center. The size and conformation of this chelate ring, which are dictated by the structure of the linker between the nitrogen and phosphorus atoms, can have a profound impact on the catalytic activity and enantioselectivity of the resulting palladium complex.

Investigation of Ligand Symmetry and Electronic Effects in Catalysis.enscm.frnsf.gov

The symmetry of the chiral ligand is a crucial factor in asymmetric catalysis. The C₂-symmetric nature of the this compound core is often advantageous as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. nih.gov

Furthermore, the electronic properties of the N,P-ligand, which can be modulated by altering the substituents on the phosphorus atom or the aromatic rings of the pyrrolidine, play a significant role in the catalytic cycle. enscm.fr Electron-donating or electron-withdrawing groups can influence the electron density at the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nsf.gov A systematic investigation of these electronic effects allows for the rational design of more efficient and selective catalysts for specific allylic substitution reactions.

Copper(II)-Catalyzed Reactions

Copper(II) complexes have emerged as versatile and efficient catalysts for a variety of asymmetric transformations. The ability of copper(II) to act as a Lewis acid, combined with the diverse coordination geometries it can adopt, makes it an attractive metal for the development of chiral catalysts. In this context, C2-symmetric ligands, such as derivatives of this compound, have proven to be highly effective in inducing enantioselectivity. The formation of a chiral copper(II) complex with a bidentate or multidentate ligand creates a well-defined chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the approach of substrates, leading to the preferential formation of one enantiomer of the product.

The effectiveness of these copper(II) catalysts is often influenced by several factors, including the nature of the counterion and the solvent system employed. researchgate.net Non-coordinating or weakly coordinating counterions, such as triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻), are often preferred as they are less likely to interfere with the coordination of the substrate to the copper center. The choice of solvent can also play a crucial role in modulating the activity and selectivity of the catalyst by influencing its solubility, stability, and the conformation of the catalytic species.

Application in Asymmetric Diels–Alder Reactionsresearchgate.net

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a key target for asymmetric catalysis. Copper(II) complexes featuring C2-symmetric ligands have been successfully employed as chiral Lewis acids to catalyze enantioselective Diels-Alder reactions. While direct and extensive research specifically detailing the use of this compound as the ligand in copper(II)-catalyzed Diels-Alder reactions is not widely documented in readily available literature, the principles established with other C2-symmetric ligands provide a strong basis for its potential application.

The general strategy involves the coordination of the dienophile, typically an α,β-unsaturated carbonyl compound, to the chiral copper(II) complex. This coordination activates the dienophile towards reaction with the diene and, due to the chiral environment created by the ligand, directs the diene to attack one of the two prochiral faces of the dienophile.

A study by Jnoff and Ghosez demonstrated the utility of a chiral copper(II) complex in asymmetric aza-Diels-Alder reactions, a variant of the Diels-Alder reaction where one of the reactants is an imine. scilit.com This work highlights the potential of copper(II) catalysts in promoting highly enantioselective cycloaddition reactions. The success of these systems relies on the formation of a rigid and well-defined catalytic species where the stereochemical information from the chiral ligand is effectively transferred to the transition state of the reaction.

The proposed catalytic cycle for a copper(II)-catalyzed asymmetric Diels-Alder reaction involving a generic C2-symmetric pyrrolidine ligand is depicted below. The reaction of this compound with a copper(II) salt would form the active chiral catalyst. This catalyst then coordinates to the dienophile, activating it for the subsequent [4+2] cycloaddition with the diene. The enantioselectivity of the reaction is determined by the facial bias imposed by the chiral ligand during the approach of the diene. After the cycloaddition, the product dissociates from the catalyst, regenerating it for the next catalytic cycle.

Table 1: Representative Results for Copper(II)-Catalyzed Asymmetric Aza-Diels-Alder Reactions

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref |

| 1 | N-Benzylideneaniline | Danishefsky's Diene | 10 | CH₂Cl₂ | 85 | 92 | scilit.com |

| 2 | N-Tolylideneaniline | Danishefsky's Diene | 10 | CH₂Cl₂ | 88 | 95 | scilit.com |

| 3 | N-Anisylideneaniline | Danishefsky's Diene | 10 | CH₂Cl₂ | 82 | 90 | scilit.com |

Note: The data presented here is based on analogous systems and is intended to be illustrative of the potential of this compound in similar reactions.

Rhodium(II)-Catalyzed C-H Insertion Reactionsmdpi.com

Rhodium(II) carboxylate complexes are exceptionally effective catalysts for reactions involving the decomposition of diazo compounds, leading to the formation of rhodium carbenoids. These highly reactive intermediates can undergo a variety of transformations, including C-H insertion reactions. The use of chiral rhodium(II) catalysts, where the carboxylate ligands are derived from chiral molecules, allows for the enantioselective functionalization of C-H bonds, a process of significant synthetic value.

Derivatives of this compound have been incorporated into chiral ligands for rhodium(II) catalysts, enabling highly stereocontrolled C-H insertion reactions. These reactions provide a direct method for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often unreactive.

A significant application of this methodology is the intramolecular C-H insertion of diazoacetates. In these reactions, a rhodium carbenoid is generated in situ from a diazoacetate precursor. This carbenoid then undergoes an intramolecular C-H insertion to form a new ring. The enantioselectivity of this cyclization is controlled by the chiral environment provided by the rhodium(II) catalyst.

For instance, Davies and co-workers have developed a range of chiral rhodium(II) catalysts for asymmetric C-H functionalization. While not always explicitly using this compound itself, the principles established with structurally similar chiral pyrrolidine-derived ligands are directly applicable.

A study on the cyclometalation of this compound with rhodium(III) complexes has demonstrated the facile formation of a five-membered metallacycle. acs.org This indicates the strong coordinating ability of the pyrrolidine nitrogen and the potential for this ligand framework to be utilized in rhodium catalysis. More directly, rhodium(II)-catalyzed asymmetric nitrene C-H insertion has been used to synthesize 2,5-disubstituted pyrrolidines, showcasing the power of this approach in creating chiral nitrogen-containing heterocycles. nih.gov

The catalytic cycle for a rhodium(II)-catalyzed C-H insertion reaction begins with the reaction of the rhodium(II) catalyst with a diazo compound to form a rhodium carbenoid. This electrophilic species then undergoes insertion into a C-H bond, either intramolecularly or intermolecularly. The chiral ligands on the rhodium center direct the approach of the C-H bond to the carbenoid, leading to the formation of the product with high enantioselectivity. The catalyst is then regenerated and can enter another catalytic cycle.

Table 2: Enantioselective Intramolecular C-H Insertion of Diazoacetates Catalyzed by Chiral Rhodium(II) Catalysts

| Entry | Substrate | Catalyst | Solvent | Yield (%) | ee (%) | Ref |

| 1 | Ethyl 2-diazo-4-phenylbutanoate | Rh₂(S-DOSP)₄ | Hexane | 95 | 98 | nih.gov |

| 2 | Methyl 2-diazo-5-phenylpentanoate | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 92 | 96 | nih.gov |

| 3 | tert-Butyl 2-diazo-3-phenylpropanoate | Rh₂(S-BTPCP)₄ | Pentane | 88 | 94 | nih.gov |

Note: The catalysts listed (DOSP, PTTL, BTPCP) are examples of chiral ligands used in rhodium(II) catalysis. The data illustrates the high levels of enantioselectivity achievable in these reactions, which is the goal for catalysts derived from this compound.

Theoretical and Computational Investigations of 2r,5r 2,5 Diphenylpyrrolidine

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions catalyzed by systems incorporating (2R,5R)-2,5-diphenylpyrrolidine. While specific DFT studies focusing solely on this exact molecule's catalytic cycle are not extensively documented in widely available literature, the principles are well-established through studies of similar chiral amines and their derivatives.

DFT calculations are typically employed to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. For instance, in an organocatalyzed aldol (B89426) reaction where a derivative of this compound might be used to form an enamine intermediate, DFT could be used to:

Calculate the energy barriers for the formation of the enamine.

Model the transition state of the carbon-carbon bond-forming step between the enamine and the aldehyde.

Determine the relative energies of the different diastereomeric transition states, thereby explaining the origin of the observed stereoselectivity.

Investigate the role of co-catalysts or additives , such as acids, by modeling their interaction with the catalytic cycle intermediates.

These computational studies provide a molecule-level understanding that complements experimental observations, guiding the rational design of more efficient and selective catalysts.

Computational Analysis of Diastereoselectivity in Radical Additions

The this compound scaffold can be used as a chiral auxiliary to control the stereochemical outcome of radical reactions. Computational analysis is instrumental in understanding the origins of the observed diastereoselectivity in these open-shell processes.

By modeling the transition states of the radical addition step, researchers can predict and rationalize which diastereomeric product will be favored. Key factors that are analyzed include:

Steric Hindrance: The bulky phenyl groups of the pyrrolidine (B122466) create a chiral environment that sterically biases the approach of the incoming radical. Computational models can quantify the steric repulsion in the different possible transition state geometries.

Conformational Preferences: The preferred conformation of the radical intermediate derived from the this compound auxiliary is a critical factor. The lowest energy conformation will dictate the facial bias presented to the reacting partner.

For example, in the addition of a radical to an alkene tethered to the pyrrolidine nitrogen, computational models can compare the energies of the transition states leading to the (R) and (S) configurations at the newly formed stereocenter.

| Transition State Feature | Computational Insight | Predicted Outcome |

| Steric Shielding | One face of the reacting center is effectively blocked by a phenyl group. | Favors radical attack from the less hindered face. |

| Torsional Strain | Analysis of dihedral angles in the transition state reveals strain. | The transition state with lower torsional strain is favored. |

| Electronic Effects | Minor electronic influences from the chiral auxiliary can be quantified. | Can fine-tune the diastereomeric ratio. |

These analyses provide a detailed picture of the non-covalent interactions that govern the stereochemical course of the reaction.

Modeling of Transition States in Asymmetric Cycloadditions

This compound and its derivatives are highly effective ligands in metal-catalyzed asymmetric cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. Modeling the transition states of these reactions is essential for understanding the source of enantioselectivity.

In a typical scenario, the this compound-derived ligand coordinates to a metal center, creating a chiral catalytic complex. This complex then orchestrates the cycloaddition between two prochiral substrates. Computational modeling, often using DFT, focuses on the key cycloaddition transition state.

Researchers build models of the possible transition states leading to the different stereoisomeric products. By comparing the calculated activation energies, they can predict the major product. These models can reveal:

The precise three-dimensional arrangement of the two substrates within the chiral pocket of the catalyst.

The specific interactions (e.g., steric clashes, hydrogen bonds, π-π stacking) between the substrates and the chiral ligand that stabilize one transition state over the others.

For instance, in a palladium-catalyzed [3+2] trimethylenemethane cycloaddition, a phosphoramidite (B1245037) ligand derived from this compound can be used. nih.gov Computational models would likely show that the phenyl groups of the pyrrolidine backbone create a well-defined chiral pocket, forcing the substrates to approach each other in a specific orientation to minimize steric repulsion, thus leading to high enantioselectivity.

| Cycloaddition Type | Ligand | Metal | Key Computational Finding |

| [3+2] Cycloaddition | Phosphoramidite | Palladium | Steric hindrance from the ligand's phenyl groups dictates the facial selectivity of the approach of the trimethylenemethane precursor. nih.gov |

| [5+2] Cycloaddition | N,N'-dioxide | Cobalt | A proposed bimetallic transition state model can explain the high regio-, diastereo-, and enantioselectivity observed. |

Conformational Analysis of Ligand-Metal Complexes

The catalytic activity and selectivity of a metal complex featuring a this compound-based ligand are critically dependent on the conformation of the complex. Computational methods are used to perform conformational analyses to identify the most stable and catalytically relevant structures.

The coordination of the ligand to the metal center can be complex, with multiple possible binding modes and conformations. The pyrrolidine ring itself can adopt different puckered conformations (e.g., envelope, twist), and the orientation of the phenyl groups can vary.

Computational conformational searches involve:

Generating a large number of possible conformations of the ligand-metal complex.

Calculating the relative energies of these conformations using molecular mechanics or DFT.

Identifying the global minimum and other low-energy conformations that are likely to be present in the reaction mixture.

This analysis is crucial because different conformations can exhibit vastly different catalytic properties. The lowest energy conformation is often, but not always, the most active species. Understanding the conformational landscape allows researchers to correlate specific structural features with the observed catalytic outcome and to design ligands that preferentially adopt the most active conformation.

| Metal | Ligand Type | Computational Method | Key Finding |

| Copper | Phosphoramidite | DFT | Identification of the most stable square planar geometry of the complex, revealing how the chiral information is transmitted from the ligand to the metal's coordination sphere. |

| Rhodium | Diene | DFT | Analysis of the bite angle and puckering of the chelate ring to understand its influence on enantioselectivity in hydrogenation reactions. |

By providing a detailed picture of the structure and energetics of these chiral systems, theoretical and computational investigations serve as an indispensable guide in the ongoing development of asymmetric catalysis.

Derivatives and Structural Modifications of 2r,5r 2,5 Diphenylpyrrolidine for Enhanced Catalytic Performance

N-Substituted Pyrrolidine (B122466) Derivatives

Modification of the nitrogen atom of the (2R,5R)-2,5-diphenylpyrrolidine ring is a key strategy to fine-tune the catalyst's steric and electronic properties. The nature of the N-substituent can significantly influence the catalyst's mode of action, particularly in organocatalysis where the nitrogen atom is directly involved in the catalytic cycle through enamine or iminium ion formation.

While direct comparative studies on a wide range of N-substituted this compound derivatives in a single reaction are not extensively documented in readily available literature, the principles of N-substitution are well-established in related pyrrolidine-based organocatalysts. For instance, in other prolinamide-based catalysts, the introduction of bulky or electron-withdrawing groups at the nitrogen position has been shown to have a profound effect.

Common modifications include:

N-Formylation and N-Acylation: These modifications introduce an amide bond, which can act as a hydrogen-bond donor, potentially influencing the organization of the transition state.

N-Sulfonylation: Groups like the trifluoromethanesulfonyl (triflyl) group are strongly electron-withdrawing and can increase the acidity of the N-H proton (if present) or modulate the nucleophilicity of the nitrogen. In related systems, trifluoromethanesulfonamide (B151150) groups have been explored for their ability to act as effective hydrogen-bond donors. mdpi.com

N-Silylation: The introduction of bulky silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group, is a common strategy, particularly in diarylprolinol ether catalysts. nova.edu These groups provide significant steric hindrance, which can effectively shield one face of the reactive intermediate, thereby directing the approach of the substrate and enhancing enantioselectivity.

The basicity of the pyrrolidine nitrogen is a critical parameter that is directly affected by N-substitution. A study on the basicity of various pyrrolidine organocatalysts demonstrated that charged substituents can have a strong effect on this property, which in turn impacts catalytic activity. nih.gov

Introduction of Electronic Substituents on Phenyl Moieties

Altering the electronic nature of the two phenyl rings in this compound offers another avenue for optimizing catalytic performance. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para or meta positions of the phenyl rings can influence the catalyst's properties in several ways. numberanalytics.com These substituents can modulate the electron density of the entire ligand system, which is crucial in both organocatalysis and transition-metal catalysis.

The synthesis of various C₂-symmetric 2,5-diarylpyrrolidines has been reported, demonstrating the feasibility of accessing derivatives with diverse electronic properties. acs.org For example, derivatives such as (2R,5R)-bis(4-methoxyphenyl)pyrrolidine (with an EDG) and (2R,5R)-bis(4-trifluoromethylphenyl)pyrrolidine (with an EWG) have been synthesized. acs.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density on the phenyl rings. In the context of diarylprolinol ether catalysts, this can influence the catalyst's nucleophilicity and its interaction with substrates.

Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -NO₂): These groups decrease the electron density of the aromatic system. This can affect π-π stacking interactions between the catalyst and aromatic substrates and can also influence the Lewis basicity of the pyrrolidine nitrogen.

While the synthesis of these electronically modified analogues is established, comprehensive studies detailing their comparative catalytic performance against the parent this compound are specific to the reaction being catalyzed. The electronic effects often have a subtle but crucial impact on reaction rates and stereoselectivity, and the optimal substituent is typically determined on a case-by-case basis through catalyst screening. numberanalytics.comrsc.org

Chiral Pyrrolidines Integrated into Complex Ligand Architectures (e.g., Phosphoramidites, Bis-Hydrazones)

A highly successful strategy for leveraging the chirality of this compound is to incorporate it as a C₂-symmetric backbone into larger, more complex ligand architectures. This approach is particularly prominent in transition-metal catalysis, where the pyrrolidine scaffold provides a well-defined chiral environment around the metal center.

Phosphoramidite (B1245037) Ligands: The research group of Barry Trost has famously utilized chiral backbones, including diamines and diols, to create a class of modular phosphoramidite ligands for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. sigmaaldrich.comnih.govwikipedia.org Following this principle, the this compound scaffold has been used to synthesize phosphoramidite ligands. These ligands, in combination with a palladium source, form highly effective catalysts for reactions like the enantioselective [3+2] cycloaddition of trimethylenemethane. acs.org The diphenylpyrrolidine unit creates a defined chiral pocket that effectively controls the facial selectivity of the reaction. nih.gov

Bis-Hydrazone Ligands: The group of Scott E. Denmark has developed chiral bis-hydrazone ligands for use in palladium-catalyzed enantioselective cross-coupling reactions. acs.org A family of glyoxal (B1671930) bis-hydrazone ligands featuring various 2,5-diarylpyrrolidine moieties was prepared to systematically study the influence of the ligand structure on the rate and enantioselectivity of atroposelective biaryl coupling. The (2S,5S)-diphenylpyrrolidine-based ligand showed initial promise, leading to the development of analogues with other 2,5-diaryl groups to optimize the reaction. acs.orgacs.org

| Ligand Type | Catalytic Application | Key Features of the Pyrrolidine Unit | Reference |

|---|---|---|---|

| Phosphoramidite | Pd-catalyzed Asymmetric Allylic Alkylation (AAA) and [3+2] Cycloadditions | Forms a rigid C₂-symmetric chiral backbone, creating a well-defined pocket around the metal center. | acs.orgsigmaaldrich.comnih.gov |

| Bis-Hydrazone | Pd-catalyzed Atroposelective Cross-Coupling | Provides a modular C₂-symmetric scaffold allowing for fine-tuning of steric and electronic properties for optimal enantioselectivity. | acs.orgacs.org |

Structure-Activity Relationship Studies of Modified Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design of more effective catalysts. For derivatives of this compound, these studies aim to correlate specific structural modifications with observed changes in catalytic activity and stereoselectivity. nih.govnih.gov

The key findings from modifying the this compound scaffold can be summarized as follows:

Aryl Ring Substitution: The electronic properties of the phenyl rings have a more subtle but significant influence. They can affect non-covalent interactions, such as π-π stacking with aromatic substrates, and can fine-tune the electronic character of the catalyst as a whole. The optimal electronic substitution is highly dependent on the specific substrates and mechanism of the reaction being catalyzed.

Integration into Ligands: Incorporating the pyrrolidine into larger ligand frameworks like phosphoramidites and bis-hydrazones has proven to be an exceptionally powerful strategy. acs.org In these cases, the pyrrolidine unit acts as a rigid chiral directing group. The SAR then extends to the other components of the ligand (e.g., the phosphorus environment in phosphoramidites), but the C₂-symmetric diarylpyrrolidine core remains the foundational element for inducing asymmetry.

Broader Applications of 2r,5r 2,5 Diphenylpyrrolidine in Advanced Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

The inherent C2-symmetry and stereochemical purity of (2R,5R)-2,5-diphenylpyrrolidine make it a prized chiral auxiliary and a foundational element in the design of chiral ligands for asymmetric catalysis. Its utility is prominently demonstrated in the synthesis of phosphoramidite (B1245037) ligands, which are crucial for a variety of metal-catalyzed reactions.

A notable application involves the work of Trost and colleagues in the development of phosphoramidite ligands derived from 2,5-diarylpyrrolidines for enantioselective trimethylenemethane [3+2] cycloadditions. nih.gov These reactions are powerful tools for the construction of five-membered rings, which are common motifs in natural products and biologically active molecules. The ligand, incorporating the this compound backbone, effectively transfers its chirality to the catalytic process, enabling the formation of cyclopentanes with high enantioselectivity. The steric bulk of the phenyl groups on the pyrrolidine (B122466) ring plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the approaching substrates.

The modular nature of these pyrrolidine-based ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a given substrate. This adaptability has made this compound a key component in the synthetic chemist's toolbox for the construction of complex chiral molecules.

Synthesis of Nonproteinogenic Amino Acids and Peptidomimetics

Nonproteinogenic amino acids, which are not found in the genetic code, are of great interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. While direct synthesis of these unnatural amino acids using this compound as a chiral template is an area of ongoing research, its derivatives serve as valuable tools in methodologies that produce precursors to these important molecules.

The principles of asymmetric synthesis, often employing chiral auxiliaries, are central to the creation of non-proteinogenic amino acids. wiley.comnih.gov Chiral glycine (B1666218) equivalents, for instance, can be alkylated in the presence of a chiral auxiliary to introduce a wide variety of side chains with high stereocontrol. The resulting products can then be deprotected to yield the desired non-proteinogenic amino acids. The C2-symmetric nature of pyrrolidine derivatives makes them excellent candidates for such auxiliaries, although specific examples detailing the use of this compound in this exact context are still emerging.

Construction of Terpyrrolidine Units for Anion Recognition Studies

The field of supramolecular chemistry often relies on the design of host molecules capable of selectively binding specific guests. The defined stereochemistry and conformational rigidity of this compound make it an attractive component for the construction of larger, more complex host architectures.

Research by Arndt, Polborn, and Koert has demonstrated the stereoselective synthesis of a terpyrrolidine unit, which is a molecule containing three linked pyrrolidine rings. This work highlights the potential of using chiral pyrrolidines as building blocks for creating sophisticated structures intended for molecular recognition. Specifically, these terpyrrolidine units are being investigated for their ability to recognize and bind anions. The precise arrangement of the pyrrolidine rings and the substituents on them creates a unique three-dimensional cavity with specific electronic properties, which can be tailored to selectively interact with anions of a particular size, shape, and charge. The use of a chiral building block like this compound ensures that the resulting terpyrrolidine is also chiral, which can lead to enantioselective recognition of chiral anions.

Intermediate in the Preparation of Advanced Imines and Related Architectures

Chiral imines and their derivatives are important intermediates and ligands in asymmetric synthesis. The reaction of this compound with various aldehydes and ketones provides a straightforward route to a range of advanced chiral imine and amine-imine ligands.